

A Comprehensive Technical Guide to 4-Nitro-2-phenyl-1H-indole

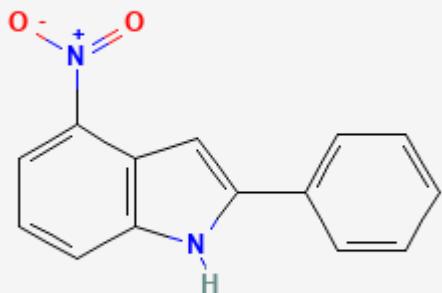
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitro-2-phenyl-1H-indole

Cat. No.: B1317524

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Nitro-2-phenyl-1H-indole**, including its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information is presented to support research and development efforts in medicinal chemistry and related fields.

Core Compound Information

CAS Number: 7746-36-3[\[1\]](#)

Chemical Structure

IUPAC Name: **4-nitro-2-phenyl-1H-indole**[\[2\]](#)

Molecular Formula: **C₁₄H₁₀N₂O₂**[\[2\]](#)

Molecular Weight: 238.24 g/mol [\[2\]](#)

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for **4-Nitro-2-phenyl-1H-indole** and its isomers for comparative purposes.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	7746-36-3	[1]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂	[2]
Molecular Weight	238.24 g/mol	[2]
Melting Point	178 °C (for 1-(4-nitrophenyl)-1H-indole isomer)	[3]
XLogP3	3.5	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]

Table 2: Spectroscopic Data (for the isomer 2-(4-Nitrophenyl)-1H-indole)

Spectroscopic Data	Values	Source
UV (λ_{max} , nm)	283.5	[4]
IR (KBr, ν_{max} , cm^{-1})	3451 (N-H str.), 3062 (aromatic C-H str.), 1575 (aromatic C-C str.), 1490 (vas N-O str), 1338 (vs N-O str), 1235 (C-N str.), 735 (N-H bending)	[4]
^1H NMR (400 MHz, CDCl_3 , δ ppm)	11.73 (1H, s, NH), 8.26-8.24 (2H, d, Ar-H, $J = 8.72$ Hz), 8.06-8.04 (2H, d, Ar-H, $J = 8.72$ Hz), 7.58-7.56 (1H, d, Ar-H, $J = 7.9$ Hz), 7.47-7.45 (1H, d, Ar-H, $J = 8.0$ Hz), 7.18-7.14 (1H, t, Ar-H, $J = 7.8$ Hz), 7.05-7.01 (1H, t, Ar-H, $J = 8.0$ Hz), 6.49 (1H, s, -CH=)	[4]
^{13}C NMR (100 MHz, CDCl_3 , δ ppm)	147.11-112.43 (aromatic carbons), 91.70 (-CH=)	[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Nitro-2-phenyl-1H-indole** is not readily available in the reviewed literature, established methods for the synthesis of substituted indoles, such as the Fischer and Bartoli indole syntheses, can be adapted. Below is a plausible synthetic workflow based on the Fischer indole synthesis, a widely used method for preparing indoles from phenylhydrazines and carbonyl compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

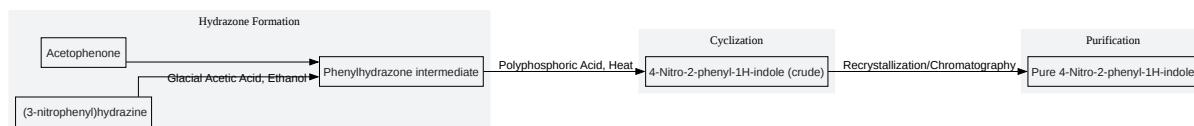
Proposed Synthesis of 4-Nitro-2-phenyl-1H-indole via Fischer Indole Synthesis

This proposed method involves the acid-catalyzed reaction of (3-nitrophenyl)hydrazine with acetophenone to form a hydrazone, which then undergoes cyclization.

Materials:

- (3-nitrophenyl)hydrazine hydrochloride
- Acetophenone
- Glacial Acetic Acid
- Ethanol
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl_2 , H_2SO_4)
- Ice
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate

Procedure:


- **Hydrazone Formation:**
 - In a round-bottom flask, dissolve (3-nitrophenyl)hydrazine hydrochloride in a minimal amount of warm ethanol.
 - Add an equimolar amount of acetophenone to the solution.
 - Add a catalytic amount of glacial acetic acid.
 - Stir the reaction mixture at room temperature for 1-2 hours, then gently warm for 30 minutes.
 - Cool the mixture in an ice bath to induce crystallization of the phenylhydrazone.
 - Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
- **Cyclization:**

- In a separate flask, heat polyphosphoric acid to approximately 80-100 °C.
- Carefully add the dried phenylhydrazone in small portions to the hot PPA with vigorous stirring.
- Continue heating and stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, pour the hot reaction mixture onto crushed ice.
- Neutralize the acidic solution with a saturated sodium bicarbonate solution.
- The crude **4-Nitro-2-phenyl-1H-indole** will precipitate.

- Purification:

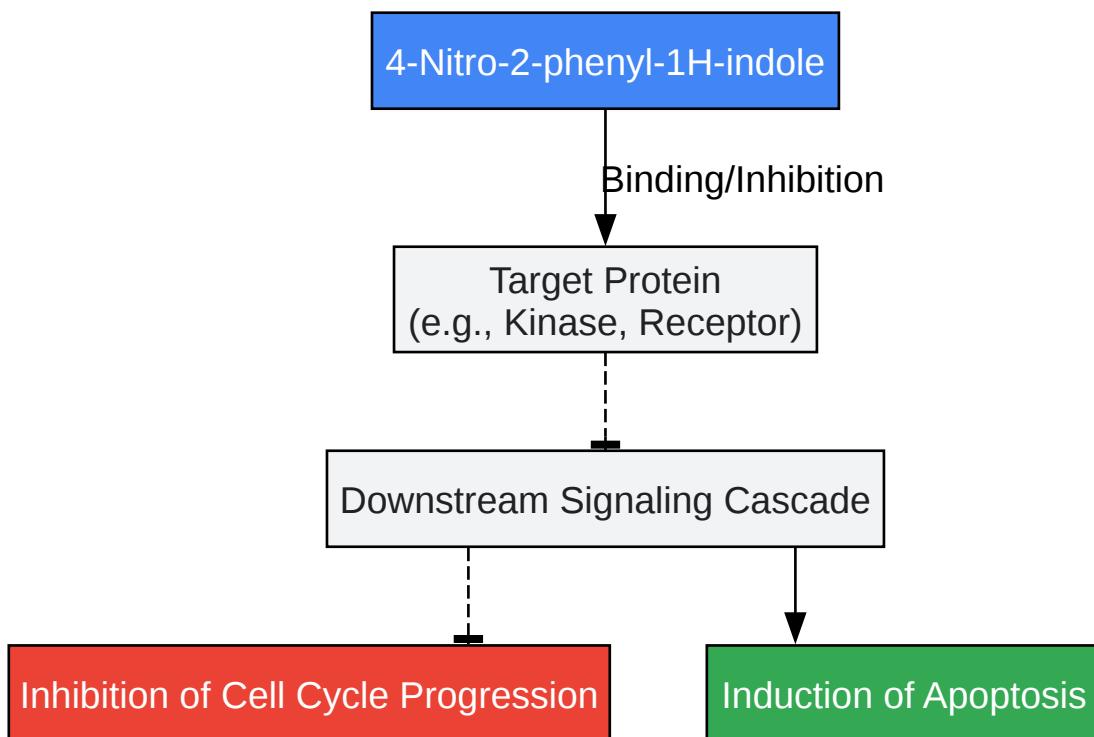
- Collect the crude product by vacuum filtration and wash thoroughly with water.
- Dry the crude product.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The structure of the synthesized **4-Nitro-2-phenyl-1H-indole** should be confirmed using standard spectroscopic techniques, including ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

[Click to download full resolution via product page](#)

Figure 1: Proposed workflow for the synthesis of **4-Nitro-2-phenyl-1H-indole**.

Potential Biological Activities and Signaling Pathways


While specific biological data for **4-Nitro-2-phenyl-1H-indole** is limited, the broader class of nitroindole and 2-phenylindole derivatives has been extensively studied, revealing a wide range of biological activities.

Antimicrobial and Antifungal Activity: Indole derivatives are known to possess significant antimicrobial and antifungal properties.^{[4][7][9][10]} The nitro group, in particular, is a common feature in many antimicrobial compounds.^[6] For instance, 5-nitro-2-phenylindole has shown promise as a lead structure for increasing the susceptibility of *S. aureus* to ciprofloxacin.^[9]

Anticancer and Cytotoxic Activity: Numerous indole derivatives have been investigated for their potential as anticancer agents.^{[7][11]} The cytotoxic effects of related compounds like 4-nitro-indole-3-carboxaldehyde have been evaluated against human lung cancer cell lines.^{[12][13]} The mechanism of action for many of these compounds involves the induction of apoptosis.

Enzyme Inhibition and Receptor Modulation: Substituted indoles have been identified as inhibitors of various enzymes and modulators of receptor activity. A study on 4-nitroindole derivatives revealed their potential as 5-HT2A receptor antagonists, suggesting a possible role in neurological and psychiatric disorders.^{[5][14]}

Based on the known activities of related compounds, it is plausible that **4-Nitro-2-phenyl-1H-indole** could interact with various cellular signaling pathways. A potential, generalized pathway that could be investigated is the inhibition of cell proliferation and induction of apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical signaling pathway for the anticancer activity of **4-Nitro-2-phenyl-1H-indole**.

Conclusion

4-Nitro-2-phenyl-1H-indole is a compound of interest for further investigation, given the diverse biological activities associated with its structural motifs. This guide provides a foundational understanding of its properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could lead to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitro-2-phenyl-1H-indole | C14H10N2O2 | CID 14960157 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Nitro-2-phenyl-1H-indole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317524#4-nitro-2-phenyl-1h-indole-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com